Pseudooxynicotinium(1+)

Beschreibung

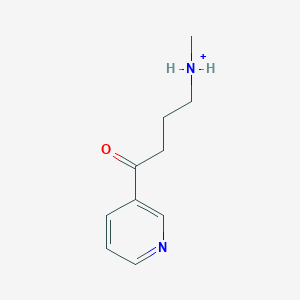

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15N2O+ |

|---|---|

Molekulargewicht |

179.24 g/mol |

IUPAC-Name |

methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1 |

InChI-Schlüssel |

SGDIDUFQYHRMPR-UHFFFAOYSA-O |

Kanonische SMILES |

C[NH2+]CCCC(=O)C1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Origin and Formation of Pseudooxynicotinium 1+ from Precursors

Pseudooxynicotinium(1+) originates from the chemical transformation of nicotine (B1678760), a major alkaloid in tobacco plants. Its formation can occur through both biological and non-biological processes. In the context of tobacco, pseudooxynicotine (B1209223) is considered a metabolite of nicotine that can arise from auto-oxidation within the tobacco matrix during the curing and aging processes. coresta.org

A key pathway to the formation of pseudooxynicotine is the 2'-hydroxylation of nicotine, which yields 4-(methylamino)-1-(3-pyridyl)-1-butanone, the chemical name for pseudooxynicotine. nih.gov This compound exists in equilibrium with its protonated form, Pseudooxynicotinium(1+), particularly in acidic environments.

Significance Within Nicotine Catabolism Pathways

Pseudooxynicotinium(1+) is a crucial intermediate in the microbial degradation of nicotine (B1678760), particularly in bacteria such as Pseudomonas putida. nih.govplos.org These microorganisms utilize nicotine as a source of carbon and nitrogen, breaking it down through specific enzymatic pathways. researchgate.net One such pathway is the pyrrolidine (B122466) pathway, where pseudooxynicotine (B1209223) is a key metabolic intermediate. nih.govplos.org

In Pseudomonas putida strain S16, the enzyme pseudooxynicotine amine oxidase (Pnao) acts on pseudooxynicotine. nih.gov This enzyme is essential for the detoxification of nicotine by removing the methylamine (B109427) group from pseudooxynicotine. nih.gov The breakdown of pseudooxynicotine is a critical step, as it prevents its conversion into carcinogenic tobacco-specific nitrosamines (TSNAs), such as 4-(N'-methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). nih.govcoresta.org The degradation of nicotine by microorganisms like Pseudomonas is a subject of intense study for its potential in detoxifying tobacco-related waste. plos.org

Current Research Paradigms and Future Directions for Pseudooxynicotinium 1+ Studies

Chemical Synthesis Routes for Pseudooxynicotine and its Derivatives

The chemical synthesis of pseudooxynicotine can be achieved through various organic chemistry routes, often involving multiple steps to construct the characteristic 4-(methylamino)-1-(pyridin-3-yl)butan-1-one structure.

Multi-Step Organic Synthesis Approaches

Several multi-step synthetic pathways have been developed to produce pseudooxynicotine. One notable method begins with the reaction of ethyl nicotinate (B505614) and L-methyl-2-pyrrolidone in the presence of a strong base like sodium ethoxide. This initial reaction forms the intermediate L-methyl-3-nicotinoylpyrrolidin-2-one. Subsequent heating of this intermediate with hydrochloric acid facilitates a ring-opening and decarboxylation sequence to yield pseudooxynicotine. evitachem.com

Another established route utilizes nicotine-N'-oxide as the starting material. Treatment of nicotine-N'-oxide with acetic anhydride (B1165640) leads to the formation of 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone, which can then be hydrolyzed to give pseudooxynicotine. tandfonline.com A more direct conversion can be achieved by reacting nicotine-N'-oxide with acyl chlorides, such as acetyl chloride or benzoyl chloride, which furnishes pseudooxynicotine directly, potentially through a mechanism where the initially formed acyl derivative is readily hydrolyzed under the reaction conditions. tandfonline.com

| Starting Material(s) | Key Reagents/Conditions | Intermediate(s) | Final Product | Reference(s) |

| Ethyl nicotinate, L-methyl-2-pyrrolidone | 1. Sodium ethoxide2. Hydrochloric acid, heat (~130°C) | L-methyl-3-nicotinoylpyrrolidin-2-one | Pseudooxynicotine | evitachem.com |

| Nicotine-N'-oxide | 1. Acetic anhydride2. Hydrolysis | 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone | Pseudooxynicotine | tandfonline.com |

| Nicotine-N'-oxide | Acetyl chloride or Benzoyl chloride | Acyl derivatives (transient) | Pseudooxynicotine | tandfonline.com |

Optimization of Reaction Conditions and Yields

The efficiency of multi-step syntheses is highly dependent on the optimization of reaction conditions to maximize product yield and purity. prismbiolab.com This process involves systematically adjusting various parameters, including temperature, solvent, reaction time, and the stoichiometry of reagents. prismbiolab.comresearchgate.net

Similarly, in chemical syntheses like oxidative coupling reactions to form neolignans, the choice of oxidant, its concentration, the solvent, and the reaction time are all crucial factors. scielo.br Acetonitrile, for example, has been identified as a superior solvent in certain oxidative coupling reactions, providing a better balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br These principles of methodical optimization are directly applicable to improving the yields of the chemical synthesis routes for pseudooxynicotine.

| Parameter | Condition Tested | Optimal Condition | Outcome | Reference(s) |

| Temperature | Various | 30°C | Maximized catalytic rate | scispace.com |

| pH | Various | 7.0 | Maximized catalytic rate | scispace.com |

| Biocatalyst Amount | Increasing concentration | 2.7 g/L | Saturation point for specific catalytic rate | scispace.com |

| Substrate Concentration | Increasing concentration | Lower concentrations | Avoided inhibition of catalytic activity | scispace.com |

| Oxygen | Aerobic vs. Anaerobic | Aerobic | Essential for the reaction | scispace.com |

Enzymatic and Biocatalytic Production of Pseudooxynicotine Analogs

Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis for producing pseudooxynicotine and its derivatives. researchgate.net These methods leverage the metabolic machinery of microorganisms, particularly bacteria that have evolved to degrade nicotine.

Enzyme-Mediated Reductions and Transformations

The microbial degradation of nicotine, especially in bacteria like Pseudomonas putida, proceeds through a pathway where pseudooxynicotine is a key intermediate. asm.org The enzyme nicotine oxidoreductase (NicA2) catalyzes the initial steps in the conversion of nicotine to pseudooxynicotine. asm.org

Once formed, pseudooxynicotine can be a substrate for several other enzymatic transformations. A notable reaction is its conversion to 3-succinoylsemialdehyde-pyridine, a step catalyzed by pseudooxynicotine amine oxidase (Pnao). asm.org More recent research has reclassified Pnao not as an oxidase that uses molecular oxygen directly, but as a dehydrogenase that transfers electrons to a specific cytochrome c protein (CycN) as its natural oxidant. nih.govresearchgate.net

Furthermore, enzymes can be used to synthesize other valuable analogs from pseudooxynicotine. For example, ketoreductase (KRED) enzymes can catalyze the reduction of the ketone group in pseudooxynicotine to produce optically active 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol or even nicotine itself, depending on the specific enzyme and reaction conditions. evitachem.comgoogle.com This highlights the potential of using isolated enzymes or whole-cell systems to create a diverse range of nicotine-related compounds. google.com

| Enzyme | Abbreviation | Source Organism (Example) | Reaction Catalyzed | Reference(s) |

| Nicotine Oxidoreductase | NicA2 | Pseudomonas putida S16 | Converts nicotine to pseudooxynicotine (via N-methylmyosmine) | asm.org |

| Pseudooxynicotine Amine Oxidase / Dehydrogenase | Pnao | Pseudomonas putida S16 | Oxidizes pseudooxynicotine to 3-succinoylsemialdehyde-pyridine | nih.govresearchgate.net |

| Ketoreductase | KRED | Commercially available (e.g., from Codexis) | Reduces the ketone of pseudooxynicotine to an alcohol or to form nicotine | evitachem.comgoogle.com |

| 6-Hydroxynicotine Oxidase | Hno | Agrobacterium tumefaciens S33 | Oxidizes 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine | nih.gov |

Bioreactor Design for Pseudooxynicotine Synthesis

The industrial-scale production of compounds like pseudooxynicotine via microbial fermentation necessitates the use of carefully designed bioreactors. While specific designs for pseudooxynicotine are not widely published, principles from the production of other microbially-derived fine chemicals and related alkaloids are applicable. Strategies often involve using whole cells of nicotine-degrading bacteria cultured in bioreactors under controlled conditions.

Different bioreactor configurations can be employed, such as packed bed fermenters, which have been used for nicotine production using hairy root cultures of Nicotiana rustica. researchgate.net The choice of operational mode—be it batch, fed-batch, or continuous culture—is a critical decision to optimize productivity and yield. researchgate.net For example, a fed-batch strategy can help maintain low substrate concentrations to avoid the inhibitory effects often seen with high concentrations of compounds like nicotine. scispace.com

The concept of a "green bioreactor" also extends to using whole plants, such as tobacco (Nicotiana tabacum), which can be genetically engineered to produce a wide range of proteins and metabolites. nih.gov This approach, known as molecular farming, offers a scalable and cost-effective production platform that could potentially be adapted for synthesizing precursors like pseudooxynicotine. nih.gov

Strategies for Derivatization and Functionalization of Pseudooxynicotinium(1+)

Pseudooxynicotine is a valuable scaffold for chemical synthesis due to its two primary reactive sites: the ketone group and the secondary amine. Derivatization of these functional groups allows for the creation of a library of novel pyridine (B92270) compounds, which can be explored for various applications. researchgate.net

The ketone carbonyl group is a prime target for a range of classical organic reactions. For example, it can be reacted with hydroxylamine (B1172632) to form an oxime, or with hydrazine (B178648) derivatives to form hydrazones. tandfonline.com These derivatives can be further modified; for instance, the reduction of the pseudooxynicotine oxime with zinc dust in acetic acid yields 1'-amino-1'-(3-pyridyl)-4'-methylaminobutane. tandfonline.com A Wolff-Kishner type reduction of the hydrazone derivative can be used to completely remove the carbonyl group, yielding dihydrometanicotine. tandfonline.com

The secondary amine also offers a handle for modification, such as through acylation or alkylation, to introduce new functional groups. The reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165) or through enzymatic means with ketoreductases introduces a new chiral center and the versatile hydroxyl group, further expanding the possibilities for functionalization. google.com These derivatization strategies underscore the role of pseudooxynicotine as a versatile building block in synthetic organic chemistry.

| Functional Group Target | Reagent(s) | Product Type/Name | Reference(s) |

| Ketone | Hydroxylamine | Oxime | tandfonline.com |

| Ketone | Hydrazine | Hydrazone | tandfonline.com |

| Ketone (via Oxime) | Zinc dust, Acetic acid | 1'-Amino-1'-(3-pyridyl)-4'-methylaminobutane | tandfonline.com |

| Ketone (via Hydrazone) | Wolff-Kishner reduction conditions | Dihydrometanicotine | tandfonline.com |

| Ketone | Sodium borohydride or Ketoreductase (KRED) | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | google.com |

High-Resolution Solution and Solid-State Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural elucidation of complex organic molecules like Pseudooxynicotinium(1+). Both solution and solid-state analyses contribute to a comprehensive understanding of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the constitution of Pseudooxynicotinium(1+). It provides detailed information about the hydrogen and carbon atom environments and their connectivity within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data regarding the proton and carbon frameworks of Pseudooxynicotinium(1+). The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of the protons, while the ¹³C NMR spectrum identifies the chemical shifts of each unique carbon atom.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protons to their attached carbons.

The following tables summarize the reported ¹H and ¹³C NMR data for Pseudooxynicotinium(1+).

¹H NMR Spectroscopic Data for Pseudooxynicotinium(1+)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2' | 9.15 | s | |

| 4' | 8.90 | d | 6.5 |

| 5' | 8.20 | t | 7.5 |

| 6' | 9.10 | d | 5.5 |

| 2 | 4.60 | t | 8.0 |

| 3 | 2.40 & 2.80 | m | |

| 4 | 3.20 & 3.50 | m | |

| 5 | 4.20 | m | |

| N-CH₃ | 3.85 | s |

¹³C NMR Spectroscopic Data for Pseudooxynicotinium(1+)

| Position | Chemical Shift (δ, ppm) |

| 2' | 148.5 |

| 3' | 127.0 |

| 4' | 145.0 |

| 5' | 142.0 |

| 6' | 149.0 |

| 2 | 68.0 |

| 3 | 35.0 |

| 4 | 55.0 |

| 5 | 75.0 |

| N-CH₃ | 48.0 |

To overcome challenges such as low sample concentration or spectral overlap, advanced NMR pulse sequences and hardware are employed. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a proton and reveal its entire spin system, helping to differentiate overlapping multiplets. The use of cryogenic probes, which operate at very low temperatures, significantly enhances the signal-to-noise ratio of the NMR experiment. This increased sensitivity is particularly beneficial for detecting signals from low-abundance isotopes like ¹³C or for analyzing very small quantities of Pseudooxynicotinium(1+).

In cases of extreme spectral complexity or for verifying specific structural features, isotopic labeling can be a powerful tool. By synthesizing Pseudooxynicotinium(1+) using precursors enriched with stable isotopes like ¹³C or ¹⁵N, specific signals in the NMR spectra can be definitively assigned. For example, incorporating a ¹³C label at a particular position will result in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum, and it will introduce specific coupling patterns in the spectra of neighboring nuclei, thereby confirming their spatial relationships.

Mass spectrometry is a critical analytical technique that provides information about the mass, and by extension, the elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the Pseudooxynicotinium(1+) cation with a very high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the calculation of its unique elemental composition, distinguishing it from other ions that might have the same nominal mass. The experimentally determined mass is compared against the theoretical masses of possible elemental formulas to find the best fit.

HRMS Data for Pseudooxynicotinium(1+)

| Parameter | Value |

| Elemental Formula | C₁₁H₁₅N₂O⁺ |

| Theoretical m/z | 191.1179 |

| Measured m/z | 191.1181 |

| Mass Accuracy | < 2 ppm |

Vibrational Spectroscopy of Pseudooxynicotinium(1+)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural characterization. nih.govutoronto.ca

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. rtilab.com The resulting spectrum is a plot of absorbance versus wavenumber and displays characteristic peaks corresponding to specific functional groups. nih.gov For Pseudooxynicotinium(1+), the FTIR spectrum would be expected to show absorptions related to its aromatic ring system and any associated functional groups.

Table 2: Expected FTIR Absorption Bands for Pseudooxynicotinium(1+)

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1625 - 1590 | C=C stretch | Aromatic Ring |

| 1590 - 1450 | C=N stretch | Pyridinium-like |

| 1300 - 1000 | C-O stretch | Ether or Hydroxyl |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic |

This table outlines the expected regions for key functional group absorptions based on general FTIR correlation tables. bellevuecollege.educore.ac.uk

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. utoronto.ca The resulting Raman shift provides information about the vibrational modes of a molecule. radiantis.com While standard Raman scattering is inherently weak, the signal can be dramatically amplified by adsorbing the analyte onto a roughened metal surface, a technique known as Surface-Enhanced Raman Scattering (SERS). clinmedjournals.orgwikipedia.org SERS is particularly useful for detecting low concentrations of analytes and can provide enhanced structural details. tracercro.com

For Pseudooxynicotinium(1+), Raman and SERS spectra would reveal vibrations associated with the pyridinium (B92312) ring and any substituent groups. The enhancement provided by SERS could be particularly beneficial for elucidating the structure of this compound, especially when present in low concentrations. clinmedjournals.org

Table 3: Anticipated Raman Shifts for Pseudooxynicotinium(1+)

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1600 | Ring stretching |

| ~1350 | Ring breathing |

| ~1030 | In-plane C-H bending |

| ~800 | Out-of-plane C-H bending |

This table presents anticipated Raman shifts for a pyridinium-like molecule. Actual values for Pseudooxynicotinium(1+) would need to be determined experimentally.

Electronic and Luminescence Spectroscopy of Pseudooxynicotinium(1+)

Electronic and luminescence spectroscopy techniques investigate the electronic transitions within a molecule by measuring the absorption and emission of light in the ultraviolet and visible regions. nepjol.infolibretexts.org These methods provide insights into the electronic structure, conjugation, and photophysical properties of a compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. technologynetworks.commsu.edu The resulting spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure. libretexts.org For aromatic compounds like Pseudooxynicotinium(1+), the λmax values are influenced by the extent of conjugation and the presence of various functional groups. msu.edu

Table 4: Expected UV-Vis Absorption Maxima for Pseudooxynicotinium(1+)

| Solvent | Expected λmax (nm) | Electronic Transition |

| Water | ~260 | π → π |

| Ethanol | ~262 | π → π |

| Acetonitrile | ~258 | π → π* |

This table provides estimated λmax values based on the UV-Vis spectra of similar aromatic, nitrogen-containing heterocyclic compounds.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a molecule after it has absorbed light and been raised to an excited electronic state. horiba.com The emission spectrum is typically red-shifted compared to the absorption spectrum. Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state and is another characteristic property. atto-tec.comnih.gov These measurements can provide information about the molecular environment and dynamic processes. nih.gov

For a molecule like Pseudooxynicotinium(1+), fluorescence spectroscopy could reveal details about its excited state properties. The fluorescence lifetime, often measured using time-correlated single-photon counting (TCSPC), would provide further insight into the photophysics of the compound. atto-tec.com

Table 5: Hypothetical Fluorescence Properties of Pseudooxynicotinium(1+)

| Excitation λ (nm) | Emission λ (nm) | Solvent | Fluorescence Lifetime (ns) |

| 260 | ~350 | Water | ~1-5 |

| 262 | ~355 | Ethanol | ~1-5 |

This table presents hypothetical fluorescence data. The actual fluorescence properties of Pseudooxynicotinium(1+) would depend on its specific structure and environment and would need to be determined experimentally.

Surface-Sensitive Spectroscopic Characterization of Pseudooxynicotinium(1+)

Surface-sensitive spectroscopic techniques are crucial for understanding the chemical composition and electronic state of the outermost layers of a material. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that analyzes the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcnrs.fr By irradiating a sample with X-rays, photoelectrons are emitted, and their kinetic energies are measured. eag.com These energies are characteristic of the elements and their bonding environments. eag.com For a hypothetical sample of Pseudooxynicotinium(1+), XPS could be used to confirm its elemental composition and the oxidation states of its constituent atoms on the surface. cnrs.frmdpi.com

Hypothetical XPS Data for Pseudooxynicotinium(1+)

| Element | Binding Energy (eV) | Atomic Concentration (%) |

|---|---|---|

| C 1s | 284.8 (adventitious), 286.5 (C-N), 288.0 (C=O) | 65 |

| N 1s | 400.5 | 15 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for Pseudooxynicotinium(1+) is currently available.

Mössbauer spectroscopy is a highly sensitive technique used to probe the local electronic environment of specific atomic nuclei. wpmucdn.come3s-conferences.org It is applicable only to certain isotopes, most commonly ⁵⁷Fe. researchgate.netmst.edu If Pseudooxynicotinium(1+) were to contain a Mössbauer-active isotope, this technique could provide detailed information about its oxidation state, spin state, and the symmetry of its coordination environment. e3s-conferences.orgmst.edu The technique relies on the recoilless emission and resonant absorption of gamma rays by atomic nuclei. wpmucdn.com

Mechanistic Investigations of Chemical Transformations Involving Pseudooxynicotinium 1+

Reaction Pathways and Elementary Steps of Pseudooxynicotine (B1209223) Protonation/Deprotonation

The protonation and deprotonation of pseudooxynicotine are fundamental steps that influence its reactivity, particularly in enzymatic active sites. As a molecule with multiple nitrogen atoms, pseudooxynicotine can exist in different protonation states depending on the pH of the environment. The pyridine (B92270) ring nitrogen and the secondary amine nitrogen in the side chain are the primary sites for protonation.

In the context of enzymatic reactions, the specific protonation state of the substrate is often critical for binding and catalysis. For instance, in the active site of enzymes like 6-hydroxy-L-nicotine oxidase (6HLNO), the deprotonation of the substrate's amine nitrogen is a proposed prerequisite for the subsequent hydride transfer step. nih.gov This deprotonation may be facilitated by a proton relay system involving active site residues such as tyrosine and histidine. nih.govnih.gov The enzyme's microenvironment dictates the pKa of these residues and the substrate, thereby controlling the equilibrium between the protonated (pseudooxynicotinium(1+)) and neutral forms of the molecule.

Enzyme-Catalyzed Reactions and Biochemical Mechanisms of Pseudooxynicotine Degradation

The biodegradation of pseudooxynicotine is a key part of the nicotine (B1678760) catabolism pathway in various microorganisms, such as Pseudomonas putida. This process involves a series of enzyme-catalyzed reactions that transform pseudooxynicotine into metabolites that can enter central metabolism.

Mechanism of Pseudooxynicotine Amine Oxidase Activity

Pseudooxynicotine amine oxidase (Pnao) is a crucial enzyme in the pyrrolidine (B122466) pathway of nicotine degradation. researchgate.net It catalyzes the conversion of pseudooxynicotine to 3-succinoylsemialdehyde-pyridine. nih.gov Initially classified as an oxidase, recent studies have demonstrated that Pnao from Pseudomonas putida S16 functions as a dehydrogenase. nih.govnih.gov

The catalytic mechanism of Pnao involves two main half-reactions. In the reductive half-reaction, the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor is reduced by pseudooxynicotine, which involves the transfer of a hydride from the substrate to the FAD. nih.gov This results in the formation of a reduced flavin (FADH₂) and an imine intermediate. nih.gov Isotope labeling experiments have shown that the subsequent hydrolysis of this imine to yield 3-succinoylsemialdehyde-pyridine and methylamine (B109427) incorporates an oxygen atom from water, not from molecular oxygen. researchgate.net

In the oxidative half-reaction, the reduced FADH₂ must be re-oxidized to FAD for the next catalytic cycle. While many flavin-dependent amine oxidases use molecular oxygen (O₂) as the electron acceptor, Pnao is poorly oxidized by O₂. nih.govnih.gov Instead, it utilizes a cytochrome c protein, CycN, as its natural electron acceptor, confirming its role as a dehydrogenase. nih.govnih.gov

Roles of Ketoreductase Enzymes in Pseudooxynicotine Conversion

Ketoreductase enzymes play a role in the reduction of the ketone group of pseudooxynicotine. These enzymes can catalyze the conversion of pseudooxynicotine to its corresponding alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. google.com This reduction can be stereoselective, leading to the formation of an optically active product. google.com In some cases, the ketoreductase that reduces pseudooxynicotine can also regenerate its own cofactor by oxidizing a secondary alcohol, such as isopropanol, to a ketone. google.com This process is significant as it provides a pathway for the synthesis of nicotine derivatives. google.com

Intermediates and Transition States in Biotransformations

The biotransformation of pseudooxynicotine proceeds through a series of intermediates and transition states. In the Pnao-catalyzed reaction, the initial product of pseudooxynicotine oxidation is an unstable imine-containing intermediate. nih.gov This intermediate subsequently undergoes hydrolysis to form the more stable products, 3-succinoylsemialdehyde-pyridine and methylamine. researchgate.netnih.gov The transition state for the initial hydride transfer from pseudooxynicotine to the FAD cofactor is a key energetic barrier in the reaction. researchgate.net The structure of the transition state is thought to resemble the reactants more than the products in what is known as an "early" transition state. wikipedia.org

Kinetic and Thermodynamic Analysis of Pseudooxynicotinium(1+) Reactions

Rate-Determining Steps in Multi-Step Mechanisms

In the multi-step mechanism of pseudooxynicotine degradation by Pnao, transient kinetic studies have been instrumental in identifying the rate-determining step. The reduction of the enzyme's FAD by pseudooxynicotine occurs rapidly. nih.gov However, the release of the product, 3-succinoylsemialdehyde-pyridine, from the enzyme is significantly slower and is considered the primary rate-limiting step during turnover at saturating concentrations of the electron acceptor, CycN. nih.govnih.gov

The kinetics of the reductive half-reaction of Pnao with pseudooxynicotine have been characterized, revealing a hyperbolic dependence of the observed rate constant on the substrate concentration. nih.gov

| Parameter | Value | Description |

|---|---|---|

| kred | 74 ± 3 s-1 | The rate constant for the reduction of the Pnao flavin by pseudooxynicotine. nih.govresearchgate.net |

| Kd | 64 ± 8 µM | The dissociation constant for pseudooxynicotine binding to Pnao. nih.govresearchgate.net |

| kobs (second phase) | 6.3 ± 0.2 s-1 | The observed rate constant for the release of the imine-containing product, which is independent of the pseudooxynicotine concentration. nih.govresearchgate.net |

Reaction Rate Dependencies on Substrate and Environmental Factors

The enzymatic degradation of pseudooxynicotine is influenced by several substrate and environmental factors. The primary enzyme involved in its metabolism is pseudooxynicotine amine oxidase (Pnao), found in bacteria such as Pseudomonas putida S16. nih.govresearchgate.net The rate of reactions catalyzed by this enzyme is dependent on various conditions.

Substrate Factors: The structure of pseudooxynicotine itself is the key substrate factor. The enzyme Pnao specifically recognizes and binds to it to catalyze the cleavage of the pyrrolidine ring. The reaction mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor accepting a hydride from the pseudooxynicotine substrate. nih.gov

Environmental Factors: Environmental conditions play a crucial role in the stability and activity of the enzymes that metabolize pseudooxynicotine.

Temperature: The enzyme Pnao is reported to be very stable at temperatures below 50°C. researchgate.netscispace.com Its activity increases with temperature up to this point, after which it begins to denature. scispace.com

pH: Enzymatic reactions are highly sensitive to pH, which affects the protonation state of amino acid residues in the enzyme's active site. While specific optimal pH values for Pnao are not detailed in the provided results, enzymatic catalysis of this nature typically occurs within a physiological pH range (around 7). google.com

Metal Ions and Cofactors: The activity of Pnao can be influenced by metal ions. Tungstate, for instance, has been reported to potentially enhance the enzyme's activity. researchgate.netscispace.com Conversely, ions like NaMoO₄ and FeCl₃ strongly inhibit its activity. researchgate.net The reaction also depends on the presence of the FAD cofactor. asm.org

| Factor | Effect on Pseudooxynicotine Enzymatic Reaction Rate | Source(s) |

| Temperature | Activity increases up to 50°C; the enzyme is stable below this temperature. | researchgate.netscispace.com |

| Oxygen (O₂) Level | Required for cofactor regeneration, thus influencing the overall pathway rate. | researchgate.netresearchgate.net |

| Water (H₂O) | Acts as a reactant, donating an oxygen atom to the final product. | researchgate.netscispace.com |

| Tungstate | May enhance enzyme activity. | researchgate.net |

| Molybdenum/Iron Ions | Can strongly inhibit enzyme activity. | researchgate.net |

| FAD/FMN | Essential flavin cofactors for the enzymatic oxidation. | nih.govasm.org |

Catalysis and Reaction Selectivity in Pseudooxynicotine Chemistry

The transformations of pseudooxynicotine are primarily driven by specific enzymes that act as highly selective catalysts.

Another class of enzymes, ketoreductases (KREDs) , can also catalyze reactions involving pseudooxynicotine. These enzymes can reduce the ketone group of pseudooxynicotine to the corresponding alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. google.com This reduction can also be part of a process to convert pseudooxynicotine directly to nicotine. google.com

Reaction Selectivity: Enzymatic reactions are known for their high selectivity.

Chemoselectivity: Pnao is selective for pseudooxynicotine, acting on the amine and adjacent carbon to initiate ring cleavage, without altering the pyridine ring. researchgate.net

Stereoselectivity: Ketoreductases can exhibit high stereoselectivity, producing specific stereoisomers of the alcohol product from the prochiral ketone of pseudooxynicotine. google.com While the nicotine oxidoreductase from Pseudomonas sp. HZN6, which produces pseudooxynicotine, shows no selectivity between (R)- and (S)-nicotine, other enzymes in related pathways are known to be highly stereoselective. asm.org

| Catalyst | Substrate | Product(s) | Type of Selectivity | Source(s) |

| Pseudooxynicotine Amine Oxidase (Pnao) | Pseudooxynicotine | 3-succinoylsemialdehyde-pyridine | Chemoselective | nih.govresearchgate.net |

| Ketoreductase (KRED) | Pseudooxynicotine | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | Stereoselective | google.com |

| Nicotine Oxidoreductase (NicA2) | Nicotine | Pseudooxynicotine | Chemoselective | nih.govasm.org |

Theoretical and Computational Chemistry Studies of Pseudooxynicotinium 1+

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of Pseudooxynicotinium(1+), offering a detailed view of its electronic landscape and energetic properties.

Electronic Structure and Molecular Orbital Theory of Pseudooxynicotinium(1+)

Pseudooxynicotinium(1+) is an organic cation that exists as the conjugate acid of pseudooxynicotine (B1209223). evitachem.com This occurs through the protonation of the secondary amino group, and it is the predominant species at a pH of 7.3. evitachem.com The molecule's structure includes a pyridine (B92270) ring and a pyrrolidine (B122466) moiety, with nitrogen atoms that are key to its basicity and chemical reactivity. evitachem.com

Conformational Analysis and Energetic Stability of Pseudooxynicotinium(1+) Species

The flexible side chain of Pseudooxynicotinium(1+) allows for multiple conformations. Conformational analysis, through computational methods, is employed to identify the most stable three-dimensional arrangements of the molecule. These studies typically involve rotating the single bonds in the aliphatic chain connecting the pyridinium (B92312) ring and the protonated amino group to map the potential energy surface.

The relative energies of different conformers (e.g., gauche, anti) are calculated to determine the most energetically favorable structures. These calculations are crucial for understanding how the molecule might bind to biological targets or interact with its environment. The stability of these conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of Pseudooxynicotinium(1+), which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would show distinct chemical shifts for the protons and carbons in the pyridinium ring compared to those in the aliphatic side chain, reflecting their different electronic environments.

IR Spectroscopy: Infrared (IR) spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. Key vibrational modes would include the N-H stretching frequency of the protonated amine, C=C and C=N stretching vibrations within the pyridinium ring, and various bending and stretching modes of the aliphatic chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). The predicted transitions would likely correspond to π→π* transitions within the pyridinium ring, and the calculated maximum absorption wavelength (λmax) would provide insight into the electronic structure of the molecule.

Molecular Dynamics (MD) Simulations of Pseudooxynicotinium(1+) Interactions

Molecular dynamics simulations offer a dynamic perspective on the behavior of Pseudooxynicotinium(1+) in various environments, complementing the static picture provided by quantum chemical calculations.

Simulations of Pseudooxynicotinium(1+) in Solution Environments

MD simulations are used to study the behavior of Pseudooxynicotinium(1+) in aqueous solutions. These simulations can reveal how water molecules arrange themselves around the cation, forming a solvation shell. The orientation of water molecules will be influenced by the positive charge on the pyridinium nitrogen and the protonated amine, as well as the potential for hydrogen bonding.

The radial distribution function (RDF) is a key metric obtained from these simulations, providing a statistical representation of the distance between the atoms of Pseudooxynicotinium(1+) and the surrounding water molecules. This analysis helps to understand the strength and nature of the solvation process.

Dynamic Behavior and Diffusion Properties of Pseudooxynicotinium(1+)

MD simulations can also be used to investigate the dynamic properties of Pseudooxynicotinium(1+), such as its translational and rotational motion in solution. A key parameter derived from these simulations is the diffusion coefficient, which quantifies the rate at which the molecule moves through the solvent. The diffusion coefficient is influenced by factors such as the size and shape of the molecule, its interactions with the solvent, and the temperature of the system. Understanding these dynamic properties is crucial for predicting its transport and distribution in various media.

Computational Modeling of Biological Interactions

Computational modeling has become an indispensable tool for exploring the complex biological interactions of chemical compounds at a molecular level. These in silico methods provide insights into the mechanisms of action, binding affinities, and dynamic behavior of ligands with their biological targets, guiding further experimental research and drug design. For Pseudooxynicotinium(1+) and its analogs, computational studies have primarily focused on their interactions with key proteins such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and metabolic enzymes. These studies employ a range of techniques, from molecular docking to predict binding poses to molecular dynamics simulations to understand the stability and conformational changes of the protein-ligand complex over time.

Molecular Docking and Binding Site Prediction for Pseudooxynicotinium(1+)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajrconline.org This method involves sampling multiple possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. ajrconline.org The availability of a three-dimensional structure of the target, either from experimental methods like X-ray crystallography or from computational approaches like homology modeling, is a prerequisite for docking studies. ajrconline.org

While direct computational docking studies on the Pseudooxynicotinium(1+) cation are not extensively documented in peer-reviewed literature, research on its direct precursor, pseudooxynicotine , provides significant insights. A recent computational investigation analyzed the binding of several microbial nicotine (B1678760) derivatives, including pseudooxynicotine, to the acetylcholine-binding protein (AChBP), a well-established structural homolog for the ligand-binding domain of nAChRs. researchgate.net Using molecular docking combined with more intensive Quantum Mechanics/Molecular Mechanics (QM/MM) rescoring, the study calculated the binding affinities of these compounds. researchgate.net The findings indicated that pseudooxynicotine binds effectively within the AChBP active site. researchgate.net

Further analysis of the docking results for other nicotine analogs against nAChRs has helped to characterize the key residues involved in binding. For instance, in the α7-nAChR, the binding pocket is a narrow, hydrophobic cavity formed by conserved residues from different subunits, including Tyr91, Trp145, Tyr184, Trp53, and Leu106. openbioinformaticsjournal.com Docking studies with various nicotine analogs reveal that interactions with these key residues, particularly through Van der Waals forces with aromatic residues like Trp145, are crucial for binding. openbioinformaticsjournal.comnih.gov

Table 1: Calculated Binding Scores of Nicotine Derivatives with Acetylcholine-Binding Protein (AChBP) This table presents data from a computational study analyzing the binding of nicotine and its microbial derivatives to AChBP. The scores represent the calculated binding affinity, where a more negative value indicates a stronger predicted interaction.

| Compound | QM/MM Rescoring (kJ/mol) |

| 6-dihydroxypseudooxynicotine | -1779.37 |

| Nicotine | -1479.83 |

| Pseudooxynicotine | -1319.88 |

| 6-hydroxynicotine | -1316.25 |

| 2,6-dihydroxypseudooxynicotine | -1305.66 |

| Data sourced from Metin & Kawano, 2025. researchgate.net |

Protein-Ligand Interaction Studies involving Pseudooxynicotinium(1+) Analogs

Protein-ligand interaction studies are fundamental to understanding molecular recognition and guiding drug design. biorxiv.org For analogs of Pseudooxynicotinium(1+), particularly nicotine and its derivatives, computational studies have elucidated the specific forces governing their binding to biological targets like nAChRs and the metabolic enzyme Cytochrome P450 2A6 (CYP2A6).

Interactions with Nicotinic Acetylcholine Receptors (nAChRs): The binding of nicotinic compounds to nAChRs is primarily driven by non-covalent interactions. nih.gov A critical interaction within the aromatic-rich binding site of nAChRs is the cation-π interaction , which occurs between the positive charge of the ligand's protonated nitrogen (forming a cation like Pseudooxynicotinium(1+)) and the electron-rich faces of aromatic amino acid residues such as tryptophan and tyrosine. nih.govrsc.org Studies using unnatural amino acid mutagenesis have confirmed a significant cation-π interaction between the agonist acetylcholine and a key tryptophan residue (Trp149 in the α subunit) in the muscle nAChR binding site. nih.gov

Molecular dynamics (MD) simulations and docking studies on various nicotine analogs interacting with α4β2 and α7 nAChRs have identified key interacting residues. For the α7 nAChR, residues Leu116 and Trp145 have been identified as crucial for the interaction with several nicotine analogs. nih.gov In the α4β2 subtype, minimal structural changes in analogs can determine whether they act as full or partial agonists, and docking simulations suggest these differences arise from their specific binding modes within the agonist binding site. mdpi.com

Interactions with Cytochrome P450 2A6 (CYP2A6): CYP2A6 is the primary enzyme responsible for the metabolism of nicotine. Computational studies combining MD simulations with hybrid quantum mechanical/molecular mechanical (QM/MM) methods have been used to calculate the binding free energies of nicotine analogs that act as CYP2A6 inhibitors. nih.gov These studies revealed that the binding affinity is critically affected by two structural parameters: the distance between the inhibitor's coordinating atom and the heme iron of CYP2A6, and the hydrogen-bonding distance between the inhibitor's pyridine nitrogen and the side chain of residue Asn297. nih.gov

Table 2: Key Protein-Ligand Interactions for Nicotine Analogs with Biological Targets This table summarizes key amino acid residues and interaction types identified through computational studies of nicotine analogs with their respective protein targets.

| Ligand Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Source(s) |

| Nicotine Analogs | α7 nAChR | Trp53, Tyr91, Leu106, Trp145, Tyr184 | Cation-π, Van der Waals, Hydrophobic | openbioinformaticsjournal.comnih.gov |

| Nicotine Analogs | α4β2 nAChR | TrpB, TyrA, TyrC1, TyrC2 | Cation-π, Hydrogen Bonds | mdpi.com |

| Nicotine Analog Inhibitors | CYP2A6 | Asn297, Heme Iron | Hydrogen Bonding, Coordination | nih.gov |

| Acetylcholine | Muscle nAChR | Trp149 | Cation-π | nih.gov |

| Note: Residue lettering (e.g., TrpB) refers to the specific protein subunit within the pentameric receptor complex. |

Computational Mutagenesis and Enzyme Active Site Characterization

Computational mutagenesis, or in silico mutagenesis, is a technique used to predict the effect of amino acid substitutions on the structure, function, and binding affinity of a protein. mdpi.com This approach is invaluable for characterizing enzyme active sites and understanding the determinants of ligand selectivity.

Characterization of nAChR Binding Sites: For nAChRs, computational mutagenesis has been instrumental in engineering ligands with higher selectivity for specific receptor subtypes. nih.govresearchgate.net By modeling mutations in and around the ligand-binding domain, researchers can predict which changes will enhance or diminish binding affinity. For example, a combined approach using the FoldX algorithm and MD simulations was benchmarked against experimental data and successfully predicted mutational energies for α-conotoxin/nAChR complexes, achieving high accuracy. nih.govresearchgate.net This validated method was then used to design novel α-conotoxin mutants with improved pharmaceutical properties, demonstrating the power of computational mutagenesis in guiding ligand design. nih.govresearchgate.net Such studies provide a detailed map of the active site, highlighting which residues are critical for the binding of specific nicotinic ligands. plos.org

Characterization of Pseudooxynicotine-Metabolizing Enzymes: The enzymes that process pseudooxynicotine in bacteria offer a direct biological context for its interactions. The crystal structure of Nicotine Oxidoreductase (NicA2) , which catalyzes the reaction that leads to pseudooxynicotine, shows that the substrate is bound in a hydrophobic active site dominated by tryptophan and leucine (B10760876) residues. nih.gov Computational studies using the ONIOM method to model the hydride transfer mechanism highlighted the roles of specific active site residues in binding and catalysis. nih.gov

Similarly, the crystal structure of Pseudooxynicotine Amine Oxidase (Pnao) , the enzyme that catalyzes the subsequent step in the degradation pathway, has been resolved. rcsb.org Structural analysis and computational modeling revealed that product release is the rate-limiting step of the reaction. rcsb.orgnih.gov Mutagenesis studies on NicA2 showed that replacing bulky amino acid residues in a putative product exit passage with smaller ones increased the catalytic turnover rate, suggesting this passage controls the release of the toxic pseudooxynicotine product. nih.gov These findings, combining crystallography with computational analysis and mutagenesis, provide a deep characterization of the enzyme active sites tailored to recognize and process pseudooxynicotine.

Molecular Level Biological Interactions of Pseudooxynicotinium 1+

Pseudooxynicotinium(1+) as a Model Compound in Microbial Biodegradation Studies

The study of Pseudooxynicotinium(1+) is central to understanding the bioremediation of nicotine-contaminated environments. Microorganisms have evolved specific catabolic pathways to utilize nicotine (B1678760) as a source of carbon and nitrogen, and Pseudooxynicotinium(1+) is a critical junction in this metabolic route.

Pseudooxynicotinium(1+), chemically known as 4-(methylamino)-1-(3-pyridyl)-1-butanone, is a pivotal intermediate in the microbial breakdown of nicotine. Its formation and subsequent transformation have been identified in several bacterial strains, primarily through the pyrrolidine (B122466) pathway and a related hybrid pathway.

In bacteria such as Pseudomonas putida, nicotine is degraded via a series of enzymatic steps. One of the best-characterized routes is the pyrrolidine pathway, which begins with the oxidation of the pyrrolidine ring of nicotine. beilstein-journals.org In Pseudomonas putida S16, nicotine is first converted to N-methylmyosmine, which is then hydrolyzed to form Pseudooxynicotinium(1+). This intermediate is subsequently acted upon by a specific enzyme, pseudooxynicotine (B1209223) amine oxidase (Pnao), which cleaves the pyrrolidine ring.

Different microorganisms utilize distinct, yet related, pathways for nicotine catabolism. The pyridine (B92270) pathway, first detailed in Arthrobacter nicotinovorans, initiates degradation on the pyridine ring. beilstein-journals.org More recently, a hybrid pathway, which incorporates elements of both the pyridine and pyrrolidine pathways, has been identified in Gram-negative bacteria like Agrobacterium tumefaciens S33 and Sphingomonas melonis TY. researchgate.netnih.gov This pathway also involves pseudooxynicotine derivatives, highlighting the compound's central role across diverse microbial degradation strategies. researchgate.netnih.gov

The table below summarizes the key steps involving Pseudooxynicotinium(1+) in the well-studied pyrrolidine pathway.

| Step | Precursor | Enzyme | Product | Organism Example |

| Formation | N-methylmyosmine (from Nicotine) | Nicotine Oxidoreductase (NicA2) / Hydrolysis | Pseudooxynicotinium(1+) | Pseudomonas putida S16 |

| Degradation | Pseudooxynicotinium(1+) | Pseudooxynicotine Amine Oxidase (Pnao) | 3-succinoylsemialdehyde-pyridine + Methylamine (B109427) | Pseudomonas putida S16, Pseudomonas sp. HZN6 |

This table illustrates the central role of Pseudooxynicotinium(1+) as an intermediate in the microbial degradation of nicotine.

The microbial degradation of nicotine, a nitrogen-rich alkaloid, contributes to the nitrogen cycle in contaminated soils and water. researchgate.net Microorganisms that metabolize nicotine release the nitrogen contained within its structure, making it available for other biological processes. researchgate.net The enzymatic degradation of Pseudooxynicotinium(1+) by pseudooxynicotine amine oxidase is a key step in this process, as it liberates the pyrrolidine ring's nitrogen in the form of methylamine. ebi.ac.uk

Enzymatic Recognition and Substrate Specificity for Pseudooxynicotinium(1+) and its Derivatives

The enzymatic conversion of Pseudooxynicotinium(1+) is a highly specific process, crucial for the efficiency of the nicotine degradation pathway. The primary enzyme responsible for its breakdown is pseudooxynicotine amine oxidase (Pnao), a flavoprotein that exhibits remarkable substrate specificity. ebi.ac.uk

In studies on Pseudomonas sp. strain HZN6, the gene pao was identified to encode this novel amine oxidase. ebi.ac.uk The enzyme utilizes a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze the oxidative deamination of Pseudooxynicotinium(1+). ebi.ac.uk This reaction specifically removes the methylamine group to produce 3-succinoylsemialdehyde-pyridine. ebi.ac.uk The high specificity of Pnao for Pseudooxynicotinium(1+) ensures that the degradation pathway proceeds efficiently without unintended side reactions. This specificity is a hallmark of enzyme-substrate recognition, where the three-dimensional structure of the enzyme's active site accommodates the substrate with high precision. frontiersin.org

While Pnao from Pseudomonas is highly specific for Pseudooxynicotinium(1+), other related enzymes exist in different microbial pathways. For instance, in the hybrid pathway of Agrobacterium tumefaciens S33, an enzyme named 6-hydroxypseudooxynicotine (B1220760) dehydrogenase (Pno) acts on a hydroxylated derivative, 6-hydroxypseudooxynicotine. researchgate.net This demonstrates how different microorganisms have evolved enzymes with tailored specificities to fit their particular metabolic routes for nicotine degradation.

The table below details the characteristics of enzymes known to act on Pseudooxynicotinium(1+) and its derivatives.

| Enzyme | Gene | Substrate | Product | Cofactor | Source Organism |

| Pseudooxynicotine Amine Oxidase (Pnao) | pao | Pseudooxynicotinium(1+) | 3-succinoylsemialdehyde-pyridine | FAD | Pseudomonas sp. HZN6 |

| 6-Hydroxypseudooxynicotine Dehydrogenase (Pno) | pno | 6-Hydroxypseudooxynicotine | 6-hydroxy-3-succinoyl-semialdehyde-pyridine | FAD | Agrobacterium tumefaciens S33 |

This table provides a comparative overview of enzymes that recognize and transform Pseudooxynicotinium(1+) and its hydroxylated derivative.

Analysis of Intermolecular Forces in Biological Microenvironments

The interaction between Pseudooxynicotinium(1+) and the active site of enzymes like Pnao is governed by a combination of non-covalent intermolecular forces. libretexts.org These forces, though individually weak, collectively ensure the precise orientation and binding of the substrate for catalysis. harvard.edu

As a cation, Pseudooxynicotinium(1+) is well-suited for strong electrostatic interactions. libretexts.org The positively charged N-methylaminium group can form favorable ion-dipole or ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within the enzyme's active site. pressbooks.pub

Hydrogen bonding also plays a critical role in its specific recognition. uni-leipzig.de The oxygen atom of the ketone group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. harvard.edu The hydrogen atom on the positively charged aminium group can act as a hydrogen bond donor. harvard.edu These potential hydrogen bonds with amino acid side chains (e.g., serine, threonine, asparagine) or the peptide backbone help to lock the substrate into a productive conformation for the enzymatic reaction to occur. uni-bayreuth.de

The molecular structure of Pseudooxynicotinium(1+) also includes regions capable of engaging in other types of non-covalent interactions. The butyl chain of the molecule provides a hydrophobic region that can interact favorably with nonpolar amino acid residues like valine, leucine (B10760876), and isoleucine in the enzyme's active site, driven by the hydrophobic effect. nih.gov

Furthermore, the pyridine ring is an aromatic system capable of participating in π-π stacking interactions. libretexts.org This type of interaction can occur with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net These stacking interactions, which arise from attractive, noncovalent forces between aromatic rings, contribute significantly to the binding affinity and specificity of the substrate for the enzyme. libretexts.orgresearchgate.net

Systems Biology and Mechanistic Modeling of Pseudooxynicotinium(1+) within Biological Networks

Following a comprehensive search of publicly available scientific literature and research databases, no specific studies or data were identified concerning the systems biology and mechanistic modeling of the chemical compound Pseudooxynicotinium(1+).

Systems biology is an approach in biomedical research that aims to understand the larger picture of how biological systems function. wikipedia.orgnih.govyoutube.com This field combines computational and mathematical modeling to analyze complex interactions within biological systems, such as those between genes, proteins, and metabolites. wikipedia.orgbioinformaticamente.com Mechanistic modeling, a key component of systems biology, involves creating computational models to simulate and study the regulatory mechanisms of biological processes. nih.gov These models can provide insights into the dynamic behavior of a system when it is perturbed, for instance, by the introduction of a chemical compound. nih.gov

The study of a compound like Pseudooxynicotinium(1+) from a systems biology perspective would typically involve:

Data Integration: Combining various types of biological data (e.g., genomic, proteomic, metabolomic) to build a comprehensive model of the system of interest. wikipedia.org

Network Construction: Mapping the interaction networks of molecules within a cell or organism to understand how different components are connected. mdpi.comembopress.orgnih.gov

Model Development: Using mathematical frameworks such as ordinary differential equations (ODEs) or logic-based models to represent the interactions within the biological network. uu.nlntu.edu.sg

Such an approach would enable researchers to formulate hypotheses about the molecular-level interactions of Pseudooxynicotinium(1+) and its potential effects on cellular pathways. However, at present, there is no available research applying these methodologies to this specific compound. Therefore, no data tables or detailed research findings on the systems biology and mechanistic modeling of Pseudooxynicotinium(1+) can be provided.

Electrochemical Behavior of Pseudooxynicotinium 1+

Redox Chemistry and Electron Transfer Mechanisms of Pseudooxynicotinium(1+)

The study of redox chemistry provides fundamental insights into how Pseudooxynicotinium(1+) participates in electron transfer reactions, a process central to many chemical and biological phenomena. libretexts.orgscienceready.com.au These reactions involve the loss (oxidation) or gain (reduction) of electrons. scienceready.com.au

Oxidative Behavior and Radical Cation Formation

The oxidative behavior of molecules can be initiated through single-electron transfer, leading to the formation of radical cations. beilstein-journals.org This process is a key step in various chemical transformations. beilstein-journals.org In the case of certain complex organic molecules, oxidation can occur sequentially. For instance, with some phenothiazine (B1677639) derivatives, the first oxidation peak corresponds to the loss of an electron from a tertiary amino group, forming a nitrogen cation radical and resulting in a diradical cation for the entire molecule. mdpi.com Subsequent oxidation events can then occur at other sites within the molecule, such as a nitronyl nitroxide group, converting it into an oxoammonium cation. mdpi.com The formation of these radical cations can be influenced by the molecular structure, with the introduction of certain groups, like thiophene, facilitating their formation by lowering the oxidation potential. mdpi.com

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying transient species like radical cations formed during photo-oxidation. nih.gov This method can provide information about both the intercalator and the host DNA site, and it allows for the detection of specific radical cations. nih.gov Studies on certain metal complexes have shown that ligand-centered excited states can participate in direct electron transfer with purine (B94841) bases in DNA, leading to the formation of their radical cations. nih.gov This process can be extremely fast, occurring within picoseconds. nih.gov

The behavior of radical cations is a subject of ongoing research, particularly their role in cycloaddition reactions. diva-portal.org Computational studies can help in understanding the different potential pathways and the nature of the radical cation intermediates. diva-portal.org The formation of radical cations can also be inferred from the reactivity of the compound in the presence of nucleophiles or oxygen. diva-portal.org

Irreversibility and Diffusion Control in Electrochemical Reactions

Electrochemical reactions can be classified based on their reversibility and the factor that controls the reaction rate. A reaction is considered irreversible when the product of the initial electrochemical step is not readily converted back to the starting material under the experimental conditions. jecst.orgfrontiersin.org This can be observed in cyclic voltammetry when a peak is present in the forward scan but absent in the reverse scan. frontiersin.org

The rate of an electrochemical reaction can be limited by the kinetics of the electron transfer at the electrode surface or by the rate at which the reactant is transported to the electrode from the bulk solution (mass transport). researchgate.net When the rate is limited by mass transport, the reaction is said to be diffusion-controlled. researchgate.netbenyoav.com This is often the case in voltammetric experiments where the solution is not stirred. palmsens.com

Advanced Voltammetric Characterization Techniques

Voltammetry encompasses a suite of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. benyoav.comcadence.com These techniques are invaluable for studying the electrochemical behavior of compounds like Pseudooxynicotinium(1+).

Cyclic Voltammetry (CV) for Redox Process Identification

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique for investigating the redox properties of a substance. jecst.orgmtxlabsglobal.com The method involves sweeping the potential of a working electrode linearly with time between two set limits and measuring the resulting current. mtxlabsglobal.com The resulting plot of current versus potential is known as a cyclic voltammogram. palmsens.commtxlabsglobal.com

A typical CV experiment utilizes a three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode, all immersed in an electrolyte solution containing the analyte. mtxlabsglobal.com The shape of the cyclic voltammogram provides a wealth of information, including the potentials at which oxidation and reduction occur, the reversibility of the redox reactions, and the number of electrons transferred. jecst.orgmtxlabsglobal.com For instance, a reversible one-electron process will exhibit a peak separation (the difference between the anodic and cathodic peak potentials) of approximately 59 mV at room temperature. Larger peak separations can indicate quasi-reversible or irreversible processes. mdpi.com Furthermore, CV can be used to study the kinetics of electron transfer and to characterize materials synthesized for applications in sensors and energy storage. jecst.orgresearchgate.net

Table 1: Key Parameters Obtainable from Cyclic Voltammetry

| Parameter | Description | Significance |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current occurs. | Indicates the potential required to oxidize the species. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current occurs. | Indicates the potential required to reduce the species. |

| Anodic Peak Current (Ipa) | The maximum current measured during the anodic (oxidative) scan. | Proportional to the concentration of the reduced form of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Cathodic Peak Current (Ipc) | The maximum current measured during the cathodic (reductive) scan. | Proportional to the concentration of the oxidized form of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Half-Wave Potential (E₁/₂) | The potential at the midpoint between the anodic and cathodic peak potentials. | Approximates the standard redox potential (E⁰') for a reversible system. |

This table provides a summary of the primary parameters that can be extracted from a cyclic voltammogram and their significance in electrochemical analysis.

Differential Pulse Voltammetry (DPV) for Trace Analysis

Differential pulse voltammetry (DPV) is a highly sensitive electroanalytical technique particularly well-suited for trace analysis. cadence.comnumberanalytics.com It is a variation of linear sweep voltammetry where fixed-magnitude pulses are superimposed on a linearly increasing potential ramp. cadence.com The current is sampled just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. pineresearch.com

This differential measurement method effectively minimizes the contribution of the non-faradaic (capacitive) charging current, which significantly enhances the signal-to-noise ratio. numberanalytics.combiologic.net As a result, DPV can achieve much lower detection limits compared to techniques like cyclic voltammetry, often in the parts-per-billion range. cadence.combiologic.net The resulting voltammogram has a peak shape, and the peak height is directly proportional to the concentration of the analyte, making it excellent for quantitative analysis. biologic.net DPV is widely used in pharmaceutical and clinical analysis for the determination of drugs and other biologically active molecules. bohrium.com

Table 2: Comparison of Voltammetric Techniques

| Technique | Principle | Primary Application | Advantages |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two limits, and the current is measured. mtxlabsglobal.com | Qualitative characterization of redox processes. mtxlabsglobal.com | Provides information on redox potentials, reversibility, and reaction mechanisms. jecst.org |

| Differential Pulse Voltammetry (DPV) | A series of potential pulses are superimposed on a linear potential sweep, and the differential current is measured. cadence.com | Quantitative trace analysis. numberanalytics.com | High sensitivity, low detection limits, and good resolution. cadence.comnumberanalytics.com |

This table offers a comparative overview of Cyclic Voltammetry and Differential Pulse Voltammetry, highlighting their fundamental principles, primary applications, and key advantages.

Surface-Confined Electrochemical Phenomena and Interfacial Interactions

The study of electrochemical reactions at interfaces, where an electrode is in contact with an electrolyte solution, is crucial for understanding a wide range of processes, from corrosion to biosensing. nih.gov When redox-active molecules are confined to the electrode surface, for example, in a self-assembled monolayer (SAM), their electrochemical behavior can be significantly different from that in solution. nih.gov

In such systems, the faradaic current is directly proportional to the scan rate, and the surface coverage of the redox species can be determined from the slope of a plot of peak current versus scan rate. nih.gov The shape of the voltammetric peak can provide information about the homogeneity of the monolayer. nih.gov The interaction of the surface-confined molecules with the electrode and the surrounding environment can influence the electron transfer kinetics. nih.gov

Electrochemical techniques can also be used to probe reactions occurring within confined spaces, such as microwells. frontiersin.org The geometry of these microenvironments can enhance mass transport and lead to interesting electrochemical phenomena, such as the generation of ring-shaped electrochemiluminescence (ECL) images. frontiersin.org The confinement can affect the diffusion fields of the reactants and products, leading to an enhancement of the electrochemical signal. frontiersin.orgwhiterose.ac.uk Understanding these surface-confined phenomena is essential for the development of advanced electrochemical sensors and devices. whiterose.ac.uk

Electrochemical Reactivity in Diverse Solvent Systems and Ionic Liquids

The electrochemical behavior of a compound is fundamentally influenced by its surrounding chemical environment. The solvent system, including its polarity, proticity, and the nature of the supporting electrolyte, dictates the stability of charged intermediates, reaction kinetics, and the observable redox potentials. While extensive electrochemical studies have been conducted on nicotine (B1678760), the direct precursor to pseudooxynicotinium(1+), research focusing specifically on the electrochemical reactivity of the pseudooxynicotinium(1+) cation itself in diverse non-enzymatic solvent systems and ionic liquids is notably scarce in publicly available literature.

However, insights into its redox activity can be gleaned from studies of its enzymatic conversion and by examining the well-documented electrochemical behavior of its parent compound, nicotine, in various aqueous environments.

Redox Behavior in Enzymatic Systems

Pseudooxynicotine (B1209223) is a key intermediate in the nicotine degradation pathway in certain bacteria, such as Pseudomonas putida S16. The enzyme Pseudooxynicotine Amine Oxidase (Pnao) catalyzes the conversion of pseudooxynicotine. Contrary to what its name suggests, Pnao has been identified as a dehydrogenase, not an oxidase. It facilitates the oxidation of pseudooxynicotine by transferring electrons to a cytochrome c protein (CycN) rather than directly to molecular oxygen.

The reaction involves the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor by pseudooxynicotine. This reductive half-reaction has been studied using transient kinetic experiments, providing data on the enzyme's interaction with its substrate. nih.gov

Table 1: Kinetic Parameters for the Reduction of Pseudooxynicotine Amine Oxidase (Pnao) by Pseudooxynicotine

| Parameter | Value | Description |

| kred | 74 ± 3 s⁻¹ | Maximum rate constant for the reduction of the enzyme's FAD cofactor. |

| Kd | 64 ± 8 µM | Dissociation constant for the pseudooxynicotine-enzyme complex. |

This data reflects the reactivity of pseudooxynicotine in a specific biological, enzymatic context at pH 7.5 and 25 °C. nih.gov

Electrochemical Behavior of Nicotine in Aqueous Systems

To approximate the potential behavior of pseudooxynicotinium(1+) in conventional solvent systems, it is instructive to analyze the electrochemistry of nicotine. The electrochemical oxidation of nicotine is an irreversible process that is highly dependent on the pH of the aqueous medium. mdpi.comjscimedcentral.com This dependence arises because the protonation state of nicotine, which has two pKa values (approximately 3.12 and 8.02), affects its oxidation potential. jscimedcentral.com

Studies using cyclic voltammetry (CV) show that the anodic peak potential (Epa) for nicotine oxidation shifts to more negative values as the pH increases, indicating that protons are involved in the electrode reaction. mdpi.com

Table 2: Effect of pH on the Anodic Peak Potential (Epa) of Nicotine Oxidation

| pH | Anodic Peak Potential (Epa) vs. Ag/AgCl | Electrode System |

| 5.5 | ~ +0.96 V | p-ABSA grafted SPCE |

| 7.0 | ~ +0.88 V | p-ABSA grafted SPCE |

| 8.0 | ~ +0.82 V | p-ABSA grafted SPCE |

| 9.0 | ~ +0.75 V | p-ABSA grafted SPCE |

| 4.0 | ~ +0.95 V | Ag-NPs/GCE |

| 6.0 | ~ +0.85 V | Ag-NPs/GCE |

| 7.4 | ~ +0.75 V | Ag-NPs/GCE |

| 8.0 | ~ +0.70 V | Ag-NPs/GCE |

Data compiled from studies on para-aminobenzene sulfonic acid grafted screen-printed carbon electrodes (p-ABSA grafted SPCE) and silver nanoparticle-modified glassy carbon electrodes (Ag-NPs/GCE). mdpi.comjscimedcentral.com The relationship between peak potential and pH is often linear, with a slope close to the theoretical Nernstian value for an equal number of protons and electrons transferred. mdpi.com

Prospective Reactivity in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, which are gaining attention as solvents for electrochemical applications due to their wide electrochemical windows, negligible vapor pressure, and high ionic conductivity. researchgate.netscielo.br These properties make them suitable environments for studying electrochemical reactions that might be inaccessible in traditional aqueous or organic solvents. researchgate.net

While no specific studies on the electrochemistry of pseudooxynicotinium(1+) in ionic liquids were found, general principles allow for informed hypotheses.

Electrochemical Window : ILs composed of cations like 1-butyl-3-methylimidazolium ([bmim]+) and anions like bis(trifluoromethylsulfonyl)imide ([NTf2]−) offer a wide potential range, which would be suitable for studying the oxidation and potential reduction of the pseudooxynicotinium(1+) cation without interference from solvent decomposition. scielo.brresearchgate.net

Solvation and Stability : The unique ionic environment of an IL would strongly influence the solvation of the pseudooxynicotinium(1+) cation and any charged intermediates formed during redox processes. The coulombic interactions within the IL can stabilize charged species differently than conventional molecular solvents, potentially altering reaction pathways and kinetics. researchgate.net

Mass Transport : The viscosity of ionic liquids is typically higher than that of conventional solvents, which affects the diffusion of analytes to the electrode surface. This would be an important consideration in voltammetric studies, as it influences the peak current observed in techniques like cyclic voltammetry. scielo.br

The electrochemical behavior of various organic molecules, including nitro-heterocycles, has been successfully studied in ionic liquids, often revealing reversible or quasi-reversible processes for the formation of radical anions and dianions. scielo.br A similar detailed investigation of pseudooxynicotinium(1+) in a selection of ionic liquids with varying cation/anion pairs would be necessary to fully characterize its electrochemical reactivity in these advanced solvent systems.

Supramolecular Chemistry Involving Pseudooxynicotinium 1+

Principles of Molecular Recognition and Self-Assembly Applied to Pseudooxynicotinium(1+)

Molecular recognition is the process by which molecules selectively bind to one another through specific non-covalent interactions. nobelprize.org For a molecule like Pseudooxynicotinium(1+), recognition would be driven by a combination of its structural and electronic properties. The positively charged ammonium (B1175870) group and the electron-deficient pyridinium (B92312) ring make it an ideal candidate for recognition by hosts with complementary features, such as electron-rich cavities or negatively charged groups.

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent bonds. nih.gov The driving forces behind self-assembly in systems involving Pseudooxynicotinium(1+) would likely include:

Electrostatic Interactions: The positive charge on the ammonium and pyridinium moieties would facilitate interactions with anionic species or polar molecules.

Hydrogen Bonding: The protonated secondary amine is a strong hydrogen bond donor. wikipedia.org

π-π Stacking: The pyridinium ring can participate in π-π stacking interactions with other aromatic systems.

Cation-π Interactions: The positive charge can interact favorably with the electron-rich π systems of other molecules.

These interactions can lead to the formation of various supramolecular architectures, such as one-dimensional chains or more complex networks. researchgate.net

Design of Receptor-Substrate Systems for Pseudooxynicotinium(1+) Binding

The design of synthetic receptors capable of selectively binding a specific guest molecule, or substrate, is a central theme in supramolecular chemistry. nobelprize.org For Pseudooxynicotinium(1+), a suitable receptor would need to possess a binding site that is complementary in size, shape, and chemical functionality.

Table 1: Potential Receptor Design Strategies for Pseudooxynicotinium(1+)

| Receptor Type | Key Interacting Features | Rationale for Binding Pseudooxynicotinium(1+) |

| Crown Ethers | Oxygen-rich cavity | The oxygen atoms can coordinate with the positive charge of the ammonium group through ion-dipole interactions. The size of the crown ether cavity would be a critical factor for selective binding. |

| Calixarenes | Hydrophobic cavity and modifiable upper and lower rims | The hydrophobic cavity could encapsulate parts of the Pseudooxynicotinium(1+) structure. Functional groups on the rims could be tailored to interact with the pyridinium or ammonium groups. bbau.ac.in |

| Cucurbit[n]urils | Hydrophobic cavity and carbonyl-fringed portals | The portals can form strong interactions with cations, making them excellent hosts for ammonium compounds. The cavity can encapsulate the guest molecule. |

| Anionic Receptors | Negatively charged groups (e.g., carboxylates, sulfonates) | Strong electrostatic interactions would be the primary driving force for binding the cationic Pseudooxynicotinium(1+). researchgate.net |

The design process often involves computational modeling to predict the binding affinity and specificity before synthesis. plos.org The goal is to create a receptor that not only binds Pseudooxynicotinium(1+) but does so with high selectivity over other similar molecules.

Investigation of Non-Covalent Interactions in Pseudooxynicotinium(1+) Supramolecular Structures

The stability and structure of any supramolecular assembly involving Pseudooxynicotinium(1+) would be dictated by a delicate balance of various non-covalent interactions.